Gne-493 Gne-493 GNE-493 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 3.4, 12, 16, 16, and 32 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively). It inhibits proliferation of PC3 and MCF-7.1 cells with IC50 values of 330 and 180 nM, respectively. GNE-493 (10 mg/kg per day) reduces tumor volume in PC3 and MCF-7.1 mouse xenograft models, which are PTEN negative or PI3Kα activating mutation positive, respectively. It also decreases relative levels of phosphorylated Akt, PRAS40, and S6RP in tumor tissue in the MCF-7.1 mouse xenograft model.
GNE-493 is potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitor with potential anticancer activity.
Brand Name: Vulcanchem
CAS No.: 1033735-94-2
VCID: VC0548973
InChI: InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20)
SMILES: CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol

Gne-493

CAS No.: 1033735-94-2

Cat. No.: VC0548973

Molecular Formula: C17H20N6O2S

Molecular Weight: 372.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gne-493 - 1033735-94-2

Specification

Description GNE-493 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 3.4, 12, 16, 16, and 32 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively). It inhibits proliferation of PC3 and MCF-7.1 cells with IC50 values of 330 and 180 nM, respectively. GNE-493 (10 mg/kg per day) reduces tumor volume in PC3 and MCF-7.1 mouse xenograft models, which are PTEN negative or PI3Kα activating mutation positive, respectively. It also decreases relative levels of phosphorylated Akt, PRAS40, and S6RP in tumor tissue in the MCF-7.1 mouse xenograft model.
GNE-493 is potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitor with potential anticancer activity.
CAS No. 1033735-94-2
Molecular Formula C17H20N6O2S
Molecular Weight 372.4 g/mol
IUPAC Name 2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol
Standard InChI InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20)
Standard InChI Key LEXMMFPAPDGYGZ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
Canonical SMILES CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
Appearance Solid powder

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